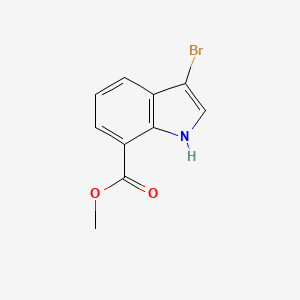

methyl 3-bromo-1H-indole-7-carboxylate

Description

Methyl 3-bromo-1H-indole-7-carboxylate is a brominated indole derivative with a carboxylate ester group at the 7-position and a bromine substituent at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing 5-HT2A receptor antagonists, where its bromine atom enables further functionalization via cross-coupling reactions or nucleophilic substitutions . Its molecular formula is C₁₀H₈BrNO₂, with a molecular weight of 254.08 g/mol . The bromine at position 3 enhances electrophilic reactivity, making it valuable for constructing complex heterocyclic frameworks.

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

methyl 3-bromo-1H-indole-7-carboxylate |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)7-4-2-3-6-8(11)5-12-9(6)7/h2-5,12H,1H3 |

InChI Key |

XQYBKNRDFIWTDO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC=C2Br |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis often begins with an indole-7-carboxylic acid or indole-7-carboxylate derivative. For example, methyl 7-carboxylate indole derivatives can be prepared by esterification of the corresponding carboxylic acid using methanol and an acid catalyst.

Bromination at the 3-Position of Indole

Selective bromination at the 3-position of the indole ring is usually achieved under controlled conditions using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine in the presence of a suitable solvent (e.g., acetic acid or dichloromethane). The reaction conditions are optimized to avoid polybromination or substitution at other positions on the indole ring.

Esterification of Indole-7-Carboxylic Acid

The methyl ester at the 7-position is commonly introduced by Fischer esterification, where the indole-7-carboxylic acid is refluxed with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid gas saturation in methanol. This method is exemplified in the synthesis of related compounds such as methyl 5-bromo-1H-indole-2-carboxylate, where the acid is converted to the methyl ester by reaction with methanol saturated with hydrogen chloride at low temperature, followed by gradual warming.

Representative Synthetic Route

A plausible synthetic route to methyl 3-bromo-1H-indole-7-carboxylate is as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Start with 1H-indole-7-carboxylic acid | Starting acid substrate |

| 2 | Bromination with N-bromosuccinimide (NBS) in acetic acid | Selective 3-bromo substitution |

| 3 | Esterification with methanol saturated with HCl at 0 °C, then room temperature overnight | Formation of methyl ester at 7-position |

This sequence ensures regioselective bromination and efficient esterification, yielding this compound.

Research Outcomes and Characterization Data

Yields and Purity

Spectroscopic Characterization

- [^1H NMR](pplx://action/followup) : Characteristic signals include a singlet for the methyl ester group (~3.9 ppm), aromatic protons of the indole ring between 7.0 and 8.5 ppm, and a broad singlet for the NH proton.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with the brominated methyl ester, showing isotopic patterns due to bromine (m/z values reflecting ^79Br and ^81Br isotopes).

- LC-MS and HPLC : Used to confirm purity and molecular weight.

Example Analytical Data for a Related Compound (Methyl 5-Bromo-1H-Indole-2-Carboxylate)

| Analysis Type | Data |

|---|---|

| ^1H NMR | δ = 8.96 (1H, bs), 7.83 (1H, s), 7.40 (1H, d), 7.30 (1H, d), 7.14 (1H, s), 3.95 (3H, s) |

| LRMS | m/z [M-H]^- 252/254 (bromine isotopes) |

| Yield | Approximately 80-85% |

This data supports the structural assignment and purity of the methyl bromoindole ester derivatives.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination with NBS | NBS, acetic acid, room temperature | 70-85 | Selective 3-position bromination |

| Esterification (Fischer) | Methanol saturated with HCl, 0 °C to RT overnight | 80-90 | Efficient methyl ester formation |

| Rhodium-catalyzed carbonylation | RhCl3- 3H2O, Cu(EtCO2)2, CO, toluene, 110 °C | 85 | Alternative esterification method for indoline derivatives |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-indole-7-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The indole ring can be oxidized to form various quinoline derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of 3-amino-1H-indole-7-carboxylate or 3-thio-1H-indole-7-carboxylate.

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of 3-bromo-1H-indole-7-methanol.

Scientific Research Applications

Methyl 3-bromo-1H-indole-7-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3-bromo-1H-indole-7-carboxylate involves its interaction with various molecular targets. The bromine atom and the carboxylate group play crucial roles in its reactivity. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to a decrease in enzyme activity .

Comparison with Similar Compounds

Ethyl 3-Bromo-7-Methoxyindole-2-Carboxylate (Compound 2d)

- Structure : Bromine at position 3, methoxy group at position 7, and ethyl ester at position 2.

- Molecular Formula: C₁₂H₁₂BrNO₃

- Physical Properties : Melting point = 128–129°C; IR absorption at 3280 cm⁻¹ (NH stretch) and 1688 cm⁻¹ (C=O stretch) .

- Key Differences :

- The 7-methoxy group reduces steric hindrance compared to the 7-carboxylate in the target compound.

- Ethyl ester (vs. methyl) may alter solubility and crystallinity.

Methyl 7-Bromo-1H-Indole-3-Carboxylate

- Structure : Bromine and carboxylate groups are swapped (Br at 7, COOCH₃ at 3).

- Molecular Formula: C₁₀H₈BrNO₂ (same as target compound).

- Key Differences :

Ethyl 7-Bromo-3-Methyl-1H-Indole-2-Carboxylate

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid

- Structure : Chlorine at 7, methyl at 3, and carboxylic acid at 2.

- Molecular Formula: C₁₀H₈ClNO₂

- Carboxylic acid (vs. ester) increases acidity and hydrogen-bonding capacity, affecting solubility .

Data Table: Structural and Physical Properties

Research Findings and Reactivity Trends

- Bromine Position : Bromine at position 3 (as in the target compound) enhances electrophilic substitution reactivity compared to position 7, enabling efficient cyanation or cross-coupling reactions .

- Ester vs. Acid : Methyl/ethyl esters (e.g., target compound) are more stable under basic conditions than carboxylic acids, making them preferable for metal-catalyzed reactions .

- Steric Effects : Methyl groups at position 3 (e.g., ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate) reduce accessibility for nucleophilic attack, limiting their utility in certain syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.